molecular formula C17H23FN2O3 B2505600 1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2320221-85-8

1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2505600
CAS No.: 2320221-85-8
M. Wt: 322.38
InChI Key: YIANHLCVEGYIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS: 2415530-97-9) is a diazepane derivative featuring a 3-fluoro-4-methoxybenzoyl group at the 1-position and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at the 4-position of the diazepane ring. The compound’s molecular formula is C₁₉H₂₄FN₂O₃, with a molecular weight of 356.41 g/mol.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-22-16-4-3-13(11-15(16)18)17(21)20-7-2-6-19(8-9-20)14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIANHLCVEGYIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)C3CCOC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoyl Intermediate: The starting material, 3-fluoro-4-methoxybenzoic acid, can be converted to its corresponding acid chloride using reagents like thionyl chloride.

    Formation of the Diazepane Ring: The acid chloride can then react with a suitable diamine, such as 1,4-diaminobutane, under basic conditions to form the diazepane ring.

    Introduction of the Oxolan Ring: The oxolan ring can be introduced through a nucleophilic substitution reaction using an appropriate oxirane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoyl or oxolan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Electronic Effects of Substituents

  • The 3-fluoro-4-methoxybenzoyl group in the target compound combines an electron-withdrawing fluorine atom and an electron-donating methoxy group. This balance may optimize π-π stacking interactions with aromatic residues in receptor binding pockets, as seen in serotonin receptor ligands .

Receptor Selectivity

  • The 3-chlorophenylpyrazole analog () demonstrates 5-HT₇ receptor (5-HT₇R) selectivity (Ki < 10 nM) and efficacy in reducing repetitive behaviors in autism models. The chloro substituent likely enhances hydrophobic interactions within the receptor’s orthosteric site .
  • The target compound’s fluoro and methoxy groups may similarly influence receptor affinity, though specific data are unavailable. Fluorine’s small size and high electronegativity often improve binding precision and metabolic stability .

Pharmacokinetic Considerations

  • The oxolan-3-yl (tetrahydrofuran) group at the 4-position is a common motif in CNS drugs due to its moderate polarity and ability to form hydrogen bonds. This substituent is shared across multiple analogs (Evidences 4, 8, 10), suggesting a role in enhancing solubility and bioavailability .
  • The trifluoromethylbenzoyl analog () has higher lipophilicity (logP ~2.5 predicted), which may improve membrane penetration but reduce aqueous solubility compared to the target compound .

Biological Activity

1-(3-Fluoro-4-methoxybenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic compound that exhibits a unique structural composition, featuring a diazepane ring and a methoxy-substituted aromatic moiety. Its molecular formula is C17H23FN2O3C_{17}H_{23}FN_2O_3 with a molecular weight of approximately 322.37 g/mol. The presence of both a fluorine atom and a methoxy group suggests potential for significant biological activity, including interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into the expected biological activities:

Compound NameStructure FeaturesBiological Activity
1-(4-Chlorophenyl)-1,4-diazepaneChlorine atom on phenyl ringAnxiolytic properties
1-(5-Methylpyridin-2-yl)-1,4-diazepanePyridine substitutionAntidepressant effects
2-(2-Fluorophenyl)-1,4-diazepaneFluorinated phenyl ringPotential antitumor activity
5-(tert-butyl)-6-methyl-1,4-diazepaneTert-butyl groupMuscle relaxant properties

The incorporation of both a methoxy group and a fluorine atom in the benzoyl moiety distinguishes this compound from others, potentially enhancing its lipophilicity and receptor selectivity compared to similar diazepanes .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides valuable insights:

  • Antimicrobial Studies : In studies involving similar compounds with methoxy and fluorine substitutions, significant antibacterial activity was observed. For example, derivatives containing the 2-fluoro-4-methoxy moiety exhibited notable antibacterial effects .
  • Mechanistic Insights : Research on diazepanes has indicated that their biological activity may be mediated through interactions with neurotransmitter receptors, particularly GABA receptors. This suggests that the compound may have similar mechanisms of action relevant to anxiety and mood disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.